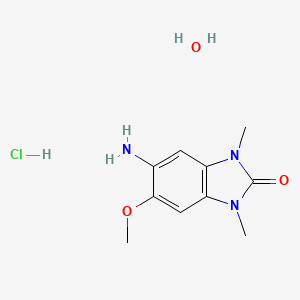5-amino-6-methoxy-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride hydrate
CAS No.:
Cat. No.: VC8907544
Molecular Formula: C10H16ClN3O3
Molecular Weight: 261.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H16ClN3O3 |
|---|---|
| Molecular Weight | 261.70 g/mol |
| IUPAC Name | 5-amino-6-methoxy-1,3-dimethylbenzimidazol-2-one;hydrate;hydrochloride |
| Standard InChI | InChI=1S/C10H13N3O2.ClH.H2O/c1-12-7-4-6(11)9(15-3)5-8(7)13(2)10(12)14;;/h4-5H,11H2,1-3H3;1H;1H2 |
| Standard InChI Key | FFSDXVUSJFVUGZ-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=C(C(=C2)N)OC)N(C1=O)C.O.Cl |
| Canonical SMILES | CN1C2=C(C=C(C(=C2)N)OC)N(C1=O)C.O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The base structure of the compound, 5-amino-6-methoxy-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, features a benzimidazole core substituted with amino, methoxy, and methyl groups. The hydrochloride hydrate form introduces a counterion (Cl⁻) and water molecules into the crystal lattice. The molecular formula of the anhydrous hydrochloride is C₁₀H₁₄ClN₃O₂, with a molecular weight of 227.7 g/mol . The hydrate form likely incorporates one or more water molecules, though exact stoichiometry requires further characterization.
Structural Features
Key structural elements include:
-
Benzimidazole core: A fused bicyclic system comprising benzene and imidazole rings.
-
Substituents:
-
Amino group (-NH₂) at position 5.
-
Methoxy group (-OCH₃) at position 6.
-
Methyl groups (-CH₃) at positions 1 and 3.
-
Table 1: Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula (anhydrous) | C₁₀H₁₄ClN₃O₂ | |
| Molecular Weight | 227.7 g/mol | |
| CAS Number (base compound) | 73778-95-7 | |
| Crystal System | Likely monoclinic (inferred) | N/A |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step processes starting from substituted benzene derivatives. A representative pathway includes:
Nitro Reduction and Cyclization
-
Starting material: 5-Nitro-6-methoxy-1,3-dimethylbenzimidazole.
-
Reduction: Iron powder in hydrochloric acid reduces the nitro group to an amino group .
-
Cyclization: Acid-catalyzed intramolecular cyclization forms the benzimidazole core .
-
Salt formation: Treatment with HCl yields the hydrochloride hydrate .
Alternative Methods
Patent WO2011099832A2 describes a related synthesis for 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole-5-carboxylic acid, utilizing analogous reduction and cyclization steps . Adapting this method could involve substituting precursors with methoxy and methyl groups.
Optimization Challenges
-
Regioselectivity: Ensuring proper positioning of substituents during cyclization.
-
Purification: Removing byproducts via column chromatography or recrystallization .
Physicochemical Properties
Solubility and Stability
-
Solubility: Highly soluble in water and polar aprotic solvents (e.g., DMSO) due to ionic character .
-
Stability: Degrades under strong alkaline conditions; stable at pH 2–6.
Spectral Characteristics
-
¹H NMR (D₂O): Signals at δ 2.8–3.1 ppm (N–CH₃), δ 3.7–3.9 ppm (OCH₃), δ 6.5–7.2 ppm (aromatic protons) .
-
IR: Peaks at 1650 cm⁻¹ (C=O stretch), 3400 cm⁻¹ (N–H stretch) .
Applications in Pharmaceutical Research
Biological Activity
Benzimidazole derivatives exhibit:
-
Antimicrobial effects: Disruption of microbial cell wall synthesis .
-
Kinase inhibition: Potential application in oncology (e.g., targeting Bcr-Abl) .
Drug Development
The compound’s structural features make it a candidate for:
-
Prodrug formulations: Amino group facilitates conjugation with targeting moieties.
-
Anti-inflammatory agents: Patent WO2011099832A2 highlights benzimidazoles as TNF-α inhibitors .
Industrial and Chemical Applications
Dye Synthesis
The amino and methoxy groups enable participation in diazo coupling reactions, forming azo dyes for textiles .
Coordination Chemistry
Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), useful in catalytic systems .
Recent Advances and Future Directions
Synthetic Innovations
Continuous-flow reactors improve yield and safety in nitro reductions .
Therapeutic Exploration
Ongoing studies investigate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume